molecular formula C22H21BrN2O4S B322071 2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B322071
M. Wt: 489.4 g/mol
InChI Key: MJLAVUVCGXBXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a sulfonylphenyl group, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and sulfonylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include bromine, phenol, and various sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenoxy and sulfonylphenyl groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)ethanol
  • 2-(4-bromophenoxy)benzoic acid
  • 2-(4-bromophenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylphenyl group, in particular, enhances its potential as a therapeutic agent by providing additional sites for molecular interactions.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21BrN2O4S/c1-15-3-12-21(16(2)13-15)25-30(27,28)20-10-6-18(7-11-20)24-22(26)14-29-19-8-4-17(23)5-9-19/h3-13,25H,14H2,1-2H3,(H,24,26)

InChI Key

MJLAVUVCGXBXHV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.